molecular formula C7H10FN3O3 B14190779 1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole CAS No. 922502-72-5

1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole

Cat. No.: B14190779
CAS No.: 922502-72-5
M. Wt: 203.17 g/mol
InChI Key: UJPFBPFCQOJEMK-UHFFFAOYSA-N
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Description

1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a nitroimidazole core, which is known for its biological activity, and a fluoroethoxyethyl side chain, which enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole typically involves a two-step sequence. The first step is the coupling of the ditosylate of di-, tri-, or tetraethylene glycol with 2-nitroimidazole. This is followed by fluoride substitution to afford the desired compound . The reaction conditions are optimized to achieve high yields, and the process is scalable for industrial production.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The key to successful industrial production lies in the optimization of reaction conditions and the purification of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoroethoxyethyl side chain can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include amino derivatives, substituted imidazoles, and other functionalized compounds that retain the core structure of the original molecule.

Scientific Research Applications

1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole involves its interaction with molecular targets in biological systems. The nitroimidazole core is known to undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can bind to cellular components. This property makes it useful as a hypoxia marker in medical imaging .

Comparison with Similar Compounds

  • 1-[2-[2-[2-(2-Fluoroethoxy)ethoxy]ethyl]-2-nitroimidazole
  • 1-[2-[2-[2-(2-Fluoroethoxy)ethoxy]ethoxy]ethyl]-2-nitroimidazole

Comparison: Compared to its analogs, 1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole offers a balance between chemical stability and biological activity. Its unique structure allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications .

Properties

CAS No.

922502-72-5

Molecular Formula

C7H10FN3O3

Molecular Weight

203.17 g/mol

IUPAC Name

1-[2-(2-fluoroethoxy)ethyl]-2-nitroimidazole

InChI

InChI=1S/C7H10FN3O3/c8-1-5-14-6-4-10-3-2-9-7(10)11(12)13/h2-3H,1,4-6H2

InChI Key

UJPFBPFCQOJEMK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCOCCF

Origin of Product

United States

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